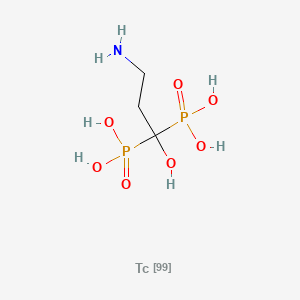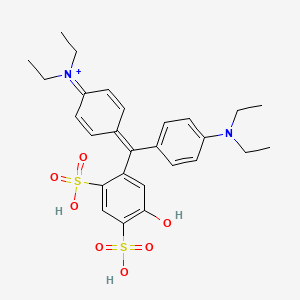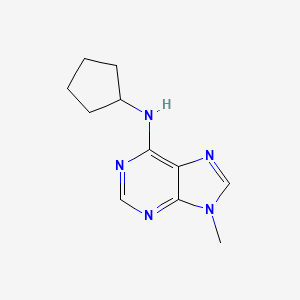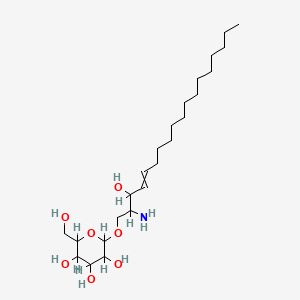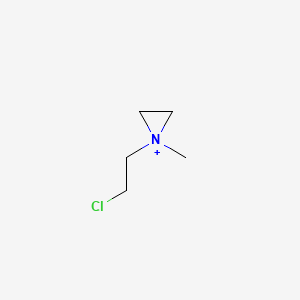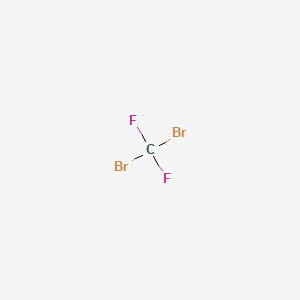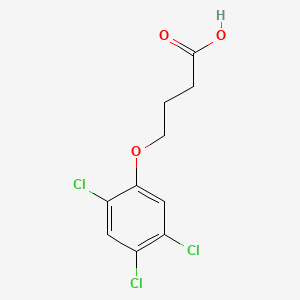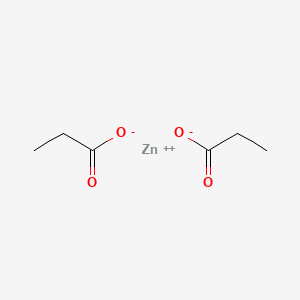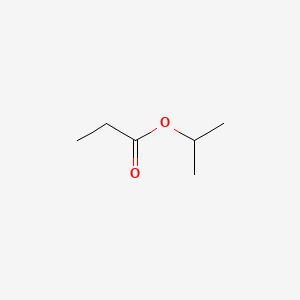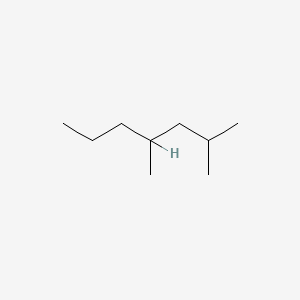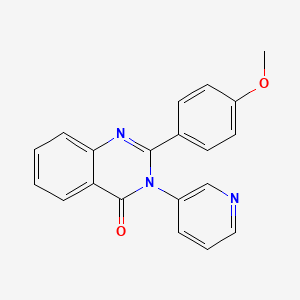
2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone derivatives have shown significant analgesic activity. A study on the synthesis and analgesic activity of related compounds, such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one, demonstrated their effectiveness in reducing pain. The synthesized compounds exhibited higher analgesic activities compared to standard analgesic drugs (Osarumwense, 2023).
Anticancer Properties
Quinazolinone derivatives, including compounds similar to 2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone, have been explored for their potential anticancer properties. For instance, the compound JJC-1, a 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone, was found to have significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent (Hour et al., 2007).
Antioxidant Properties
Research on 2-substituted quinazolin-4(3H)-ones has revealed their significant antioxidant properties. This includes studies on compounds with structural similarities to 2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone, which have demonstrated the ability to scavenge free radicals and exhibit metal-chelating properties (Mravljak et al., 2021).
Hypolipidemic Activities
Quinazolinone derivatives have shown potential in lowering triglyceride and cholesterol levels, indicating their hypolipidemic activities. Studies on similar compounds have demonstrated increased hypolipidemic activity when certain substitutions are made on the quinazolinone ring system (Kurogi et al., 1996).
Eigenschaften
CAS-Nummer |
6056-27-5 |
|---|---|
Produktname |
2-(4-Methoxyphenyl)-3-(3-pyridinyl)-4-quinazolinone |
Molekularformel |
C20H15N3O2 |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-3-pyridin-3-ylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O2/c1-25-16-10-8-14(9-11-16)19-22-18-7-3-2-6-17(18)20(24)23(19)15-5-4-12-21-13-15/h2-13H,1H3 |
InChI-Schlüssel |
YODCFPOOWUOURW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one](/img/structure/B1204428.png)
